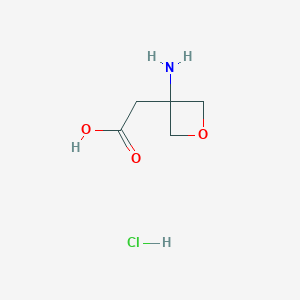

2-(3-Aminooxetan-3-yl)acetic acid hydrochloride

Description

Significance of Oxetane (B1205548) Ring Systems in Contemporary Chemical Research

Structural Attributes of Oxetanes and Their Influence on Molecular Properties

The utility of the oxetane ring stems from a unique combination of structural and electronic features inherent to its four-membered cyclic ether structure. nih.gov A defining characteristic is its significant ring strain, estimated at approximately 106 kJ·mol⁻¹, which is comparable to that of an epoxide. nih.govbeilstein-journals.org This strain influences the ring's geometry; unsubstituted oxetane is nearly planar, a conformation that minimizes ring strain and reduces gauche interactions compared to its carbocyclic analog, cyclobutane. nih.govillinois.edu

The presence of the electronegative oxygen atom creates a polar, sp³-rich, three-dimensional structure. acs.orgnih.gov This polarity, combined with the strained C–O–C bond angle, exposes the oxygen's lone pair of electrons, making the oxetane ring an excellent hydrogen-bond acceptor—stronger than other cyclic ethers and most carbonyl groups found in ketones and esters. acs.orgbeilstein-journals.org Furthermore, the oxygen atom exerts a powerful inductive electron-withdrawing effect that can significantly lower the pKa of adjacent amines, a property often exploited in drug design to modulate the basicity of nitrogen-containing compounds. nih.gov

When incorporated into larger molecules, these attributes can lead to marked improvements in key drug-like properties. The introduction of an oxetane can enhance aqueous solubility, improve metabolic stability, and decrease lipophilicity. acs.orgacs.org It serves as a versatile bioisostere, acting as a surrogate for frequently used but sometimes problematic groups like gem-dimethyl and carbonyl moieties. acs.orgnih.govsemanticscholar.org

| Structural Attribute | Description | Influence on Molecular Properties |

|---|---|---|

| Ring Strain | Approximately 106 kJ·mol⁻¹, resulting from constrained bond angles. nih.govbeilstein-journals.org | Provides a driving force for ring-opening reactions, making it a useful synthetic intermediate. acs.org |

| Geometry | Nearly planar structure, though substitution can increase puckering. acs.orgnih.gov Three sp³-hybridized carbons impart three-dimensionality. nih.gov | Impacts molecular conformation, can improve target binding, and provides access to novel chemical space. nih.gov |

| Polarity & H-Bonding | The electronegative oxygen creates a polar core and acts as a strong hydrogen-bond acceptor. acs.orgbeilstein-journals.org | Often increases aqueous solubility and can introduce key interactions with biological targets. acs.orgacs.org |

| Inductive Effect | The oxygen atom has a strong electron-withdrawing effect. nih.gov | Reduces the basicity (pKa) of proximal amines, which can improve pharmacokinetic profiles. nih.govnih.gov |

| Bioisosterism | Acts as a surrogate for gem-dimethyl and carbonyl groups. acs.orgnih.gov | Can block metabolic weak spots, enhance stability, and improve physicochemical properties while maintaining bioactivity. nih.govsemanticscholar.org |

Evolution of Oxetane Chemistry in Organic Synthesis and Chemical Biology

The study of oxetanes dates back to the 19th century, but for many years, research was primarily focused on their physical and chemical properties. beilstein-journals.orgillinois.edu A significant turning point came with the discovery of naturally occurring oxetanes with potent biological activity, most notably Paclitaxel (Taxol). nih.govillinois.edu In Taxol, the oxetane ring is crucial for its microtubule-stabilizing activity, acting as a conformational lock or a key hydrogen bond acceptor. nih.govmagtech.com.cn

This discovery spurred a dramatic increase in the exploration of oxetanes within medicinal chemistry. acs.org Researchers began to appreciate the motif not just as a component of natural products but as a strategic tool for drug design. acs.orgnih.gov This led to the development of robust and scalable synthetic methods to access a wide variety of oxetane derivatives. Key synthetic strategies include intramolecular cyclizations (Williamson ether synthesis), the Paternò–Büchi reaction ([2+2] photocycloaddition), and the ring expansion of epoxides. beilstein-journals.orgmagtech.com.cnresearchgate.net

The evolution continued with the development of functionalized oxetane building blocks, which allow for the efficient incorporation of the ring into diverse molecular scaffolds. beilstein-journals.org This has solidified the oxetane's role as a staple in the medicinal chemist's toolbox, used to fine-tune properties and explore new chemical space in the pursuit of novel therapeutics for a wide range of diseases, including cancer, viral infections, and autoimmune disorders. nih.govnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-aminooxetan-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c6-5(1-4(7)8)2-9-3-5;/h1-3,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFDRPKUALMVAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138054-50-7 | |

| Record name | 2-(3-aminooxetan-3-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of 2 3 Aminooxetan 3 Yl Acetic Acid Hydrochloride Within Oxetane Derivatives

Defining Structural Characteristics of this compound

The structure of this compound is defined by an oxetane ring that is substituted at the C3 position with both an amino group and an acetic acid moiety. This 3,3-disubstitution pattern creates a quaternary carbon center, imparting significant three-dimensionality. The hydrochloride salt form indicates that the primary amino group is protonated as an ammonium (B1175870) chloride, which typically enhances water solubility and crystalline stability.

The molecule is a non-natural amino acid, where the oxetane ring acts as a constrained and polar replacement for the side chains found in natural amino acids. The close proximity of the electron-withdrawing oxetane oxygen to the amino group is expected to lower the basicity of the amine compared to a similar acyclic analogue. nih.gov This specific arrangement of functional groups—a primary amine, a carboxylic acid, and a polar heterocyclic ring—makes it a valuable and complex building block for peptide synthesis and drug discovery. chemrxiv.org

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 2138054-50-7 bldpharm.com |

| Molecular Formula | C₅H₁₀ClNO₃ bldpharm.com |

| Molecular Weight | 167.59 g/mol bldpharm.com |

| SMILES | O=C(O)CC1(N)COC1.[H]Cl bldpharm.com |

| Structural Features | 3,3-disubstituted oxetane ring; Quaternary carbon center; Primary amine (as hydrochloride salt); Carboxylic acid. |

Research Trajectories Involving this compound and Related Oxetane-Carboxylic Acids

The research trajectory for compounds like this compound is firmly rooted in its application as a specialized building block in medicinal chemistry and organic synthesis. chemrxiv.orgnih.gov Oxetane-carboxylic acids, in general, have been featured in hundreds of patents and scientific publications as both synthetic intermediates and bioactive compounds. nih.govacs.org

A significant research finding in this area is the discovery of the potential instability of some oxetane-carboxylic acids. nih.govenamine.net Studies have shown that certain derivatives can unexpectedly isomerize into lactones, either during storage at room temperature or upon gentle heating. chemrxiv.orgnih.govacs.org This inherent reactivity underscores the importance of careful handling and characterization of these building blocks and can also be exploited synthetically to create new molecular structures. nih.govacs.org

The development of synthetic routes to 3,3-disubstituted oxetanes, including amino acids, often starts from oxetan-3-one and utilizes transformations like the Strecker synthesis. chemrxiv.org The use of basic conditions for subsequent hydrolysis steps is often crucial to avoid acid-mediated ring-opening of the sensitive oxetane core. chemrxiv.org

Compounds such as this compound are designed for incorporation into larger molecules to leverage the beneficial properties of the oxetane ring. Their use allows chemists to introduce a polar, metabolically stable, and conformationally constrained motif to probe structure-activity relationships, improve pharmacokinetic profiles, and generate novel intellectual property. acs.org The dual functionality of the amino acid structure enables its straightforward integration into peptides or derivatization through amide bond formation, making it a modern and valuable tool in drug discovery programs. digitellinc.com

Synthetic Methodologies for this compound and its Precursors

The synthesis of this compound, a compound of interest in medicinal chemistry, involves a multi-step process that hinges on the successful construction and functionalization of the strained oxetane ring. acs.orgmagtech.com.cn Methodologies have been developed to efficiently create the core structure and introduce the necessary amino and acetic acid functionalities before final salt formation.

Structural Elucidation and Conformational Analysis of 2 3 Aminooxetan 3 Yl Acetic Acid Hydrochloride

Spectroscopic Characterization Methodologies for Structural Assignment

Spectroscopic methods are fundamental in verifying the chemical structure of 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride, confirming the arrangement of atoms and functional groups.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons of the acetic acid side chain would likely appear as a singlet. The four protons of the oxetane (B1205548) ring are diastereotopic and would therefore be expected to appear as two distinct sets of AB quartets, due to geminal and vicinal coupling, though they may also present as more complex multiplets. The chemical shifts would be influenced by the neighboring oxygen, the quaternary carbon, and the positively charged ammonium (B1175870) group. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift could be solvent-dependent.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂- (acetic acid) | ~2.5 - 3.0 | Singlet (s) |

| -CH₂- (oxetane) | ~4.5 - 5.0 | Multiplet (m) or AB quartet |

| -NH₃⁺ | Variable | Broad Singlet (br s) |

Note: Expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. It is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the lowest field (~170-180 ppm). The quaternary carbon of the oxetane ring, bonded to the nitrogen and the acetic acid side chain, would also have a characteristic chemical shift. The two methylene carbons of the oxetane ring would likely have similar but distinct chemical shifts, and the methylene carbon of the acetic acid group would appear at a higher field.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (carboxylic acid) | 170 - 180 |

| C-N (quaternary) | 60 - 70 |

| -CH₂- (oxetane) | 75 - 85 |

| -CH₂- (acetic acid) | 40 - 50 |

Note: Expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis (e.g., LC-MS)

Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation patterns. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like electrospray ionization (ESI) would be suitable.

In positive ion mode, the expected molecular ion would correspond to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula (C₅H₁₀NO₃⁺ for the cation). Fragmentation analysis (MS/MS) could reveal characteristic losses, such as the loss of water (H₂O) or carbon dioxide (CO₂), and fragmentation of the oxetane ring, further confirming the structure.

Interactive Data Table: Predicted m/z Values for Molecular Ions

| Adduct | Predicted m/z |

| [M+H]⁺ | 132.0655 |

| [M+Na]⁺ | 154.0475 |

| [M+K]⁺ | 170.0214 |

Note: Predicted m/z values are for the free base form of the molecule (C₅H₉NO₃). uni.lu The hydrochloride salt would dissociate in the ESI source.

Advanced Structural Determination Techniques

For a more detailed understanding of the three-dimensional structure and bonding, advanced techniques are utilized.

X-Ray Crystallography for Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, this technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would also reveal the packing of the molecules and any intermolecular interactions, such as hydrogen bonding between the ammonium group, the carboxylic acid, the oxetane oxygen, and the chloride counter-ion. This technique would provide unequivocal proof of the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid and the N-H stretching of the ammonium group, likely with extensive hydrogen bonding. A strong absorption around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The C-O stretching of the oxetane ether would be expected in the 950-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-C stretching of the oxetane ring and the symmetric stretching of the carboxylate group (if present in zwitterionic form) would be observable. Raman is often particularly sensitive to the vibrations of the carbon skeleton.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₃⁺ / -OH | N-H / O-H stretch | 2500 - 3300 (broad) |

| C=O | C=O stretch | 1700 - 1730 |

| -CH₂- | C-H stretch | 2850 - 3000 |

| C-O (ether) | C-O stretch | 950 - 1100 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.

Conformational Studies of the Oxetane Ring and Side Chain

The four-membered oxetane ring is not planar and adopts a puckered conformation to relieve ring strain. acs.orgbeilstein-journals.orgnih.gov The degree of puckering can be influenced by the substituents on the ring. acs.org For this compound, the bulky amino and acetic acid groups at the C3 position will significantly influence the ring's preferred conformation.

Computational Approaches to the Conformational Landscape

Computational chemistry offers a powerful lens through which to explore the vast conformational space of a molecule. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can predict the relative stabilities of different conformers, providing insights into the molecule's preferred shapes.

For a molecule like this compound, computational analysis would likely focus on the puckering of the oxetane ring and the rotational freedom around the single bonds of the acetic acid side chain. The oxetane ring is known to adopt a puckered, non-planar conformation to relieve ring strain. acs.org DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can be employed to calculate the energies of various possible conformations. nih.gov These calculations would identify the low-energy conformers and the transition states that separate them, thus mapping out the molecule's potential energy surface.

The results of such a computational study could be summarized in a table, illustrating the relative energies and key dihedral angles of the most stable predicted conformers.

Table 1: Illustrative Computational Data for Conformational Analysis This table is a hypothetical representation of data that could be generated through computational analysis and does not represent actual findings for this compound.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-N) (°) | Oxetane Ring Puckering Angle (°) |

|---|---|---|---|

| A | 0.00 | 65 | 15 |

| B | 1.25 | -175 | 14 |

| C | 2.50 | -55 | 16 |

Experimental Verification of Preferred Conformations

Experimental techniques are indispensable for validating the predictions made by computational models. The two primary methods for determining the three-dimensional structure and preferred conformation of a molecule in the solid-state and in solution are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, respectively.

X-ray Crystallography would provide a precise atomic-resolution structure of this compound in its crystalline form. This technique would yield accurate bond lengths, bond angles, and dihedral angles, offering a definitive picture of the molecule's conformation in the solid state. This experimental data would serve as a crucial benchmark for the validation of computational models.

NMR Spectroscopy , particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of protons in the molecule in solution. The presence of specific NOE cross-peaks would indicate which protons are close to each other, thereby helping to deduce the preferred conformation in a particular solvent. For instance, NOE correlations between protons on the oxetane ring and the acetic acid side chain would help to define the orientation of the side chain relative to the ring.

The key structural parameters that would be determined from such experimental studies can be presented in a table for clarity.

Table 2: Illustrative Experimental Data for Conformational Verification This table is a hypothetical representation of data that could be obtained from experimental analysis and does not represent actual findings for this compound.

| Parameter | X-ray Crystallography | NMR Spectroscopy (in D₂O) |

|---|---|---|

| Bond Angles (°) | ||

| C-O-C (oxetane) | ~90 | Not Directly Measured |

| O-C-C (oxetane) | ~92 | Not Directly Measured |

| C-C-C (oxetane) | ~85 | Not Directly Measured |

| Key Dihedral Angles (°) | ||

| H-C-C-H (acetic acid) | To be determined | Inferred from coupling constants |

| Key NOE Correlations | Not Applicable | H(oxetane) ↔ H(acetic acid side chain) |

Reactivity, Derivatization, and Transformation Studies of 2 3 Aminooxetan 3 Yl Acetic Acid Hydrochloride

Ring Strain and Reactivity Profile of the Oxetane (B1205548) Moiety

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, estimated to be around 107 kJ/mol. utexas.edu This inherent strain is a driving force for various ring-opening reactions, rendering the oxetane moiety susceptible to nucleophilic attack, particularly under acidic conditions. The presence of substituents on the oxetane ring can influence its conformation, adopting a puckered structure to alleviate unfavorable eclipsing interactions. acs.org

Nucleophilic Ring Opening Reactions

The strained nature of the oxetane ring makes it susceptible to cleavage by nucleophiles. illinois.edu This reactivity is often exploited in synthetic chemistry to introduce new functionalities. Under acidic conditions, the ether oxygen can be protonated, activating the ring towards nucleophilic attack. For instance, in metabolite identification studies of oxetane-containing compounds, ring scission has been observed, leading to the formation of hydroxy acid and diol metabolites. acs.org This demonstrates the propensity of the oxetane ring to undergo nucleophilic ring-opening in a biological environment.

The general mechanism for acid-catalyzed nucleophilic ring opening is depicted below:

A general representation of the acid-catalyzed nucleophilic ring-opening of an oxetane ring. The process is initiated by the protonation of the ether oxygen, followed by the attack of a nucleophile (Nu-), leading to the cleavage of a carbon-oxygen bond and the formation of a substituted propanol derivative.

A general representation of the acid-catalyzed nucleophilic ring-opening of an oxetane ring. The process is initiated by the protonation of the ether oxygen, followed by the attack of a nucleophile (Nu-), leading to the cleavage of a carbon-oxygen bond and the formation of a substituted propanol derivative.Electrophilic Activation and Transformations

While less common than nucleophilic ring-opening, the oxetane ring can be activated by electrophiles. Lewis acids, for example, can coordinate to the ether oxygen, further polarizing the C-O bonds and enhancing the ring's susceptibility to attack. illinois.edu This electrophilic activation can facilitate transformations that might not occur under neutral or basic conditions. The oxetane ring itself can also act as a directing group in certain reactions, such as the ortho-lithiation of aromatic rings, showcasing its electronic influence on neighboring groups. acs.org

Reactivity of the Amino and Carboxylic Acid Functional Groups

The presence of both a primary amino group and a carboxylic acid group imparts amino acid-like reactivity to 2-(3-aminooxetan-3-yl)acetic acid hydrochloride. smolecule.com These functional groups are hubs for a variety of chemical modifications, including amidation, esterification, and the application of protecting group strategies.

Amidation and Peptide Coupling Reactions

The primary amino group of this compound can readily participate in amidation reactions to form amide bonds. This is a fundamental transformation in peptide synthesis. bachem.com Direct coupling of the carboxylic acid with an amine is generally inefficient due to the formation of a stable salt. libretexts.org Therefore, the carboxylic acid is typically activated first.

Common methods for amide bond formation that are applicable to this compound include:

Activation of the Carboxylic Acid: Conversion to a more reactive species like an acyl chloride or anhydride. libretexts.orgfishersci.co.uk

Use of Coupling Reagents: Employment of reagents that facilitate the formation of an active ester intermediate, which then reacts with the amine. fishersci.co.uk

A variety of peptide coupling reagents are available, each with its own advantages regarding reaction speed and suppression of side reactions like racemization. bachem.comscispace.com

| Reagent | Full Name | Key Features |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Widely used, often in combination with additives like HOBt to reduce racemization. bachem.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide, facilitating product purification. nih.gov |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, particularly for sterically hindered amino acids. ub.edu |

| BOP | Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate | One of the first phosphonium-type coupling reagents. rsc.org |

Esterification and Transesterification Processes

The carboxylic acid moiety of this compound can undergo esterification with alcohols, typically under acidic conditions. smolecule.com For example, treatment with an alcohol in the presence of a strong acid catalyst, such as hydrochloric acid, can yield the corresponding ester. rsc.org This reaction is often reversible, and reaction conditions can be manipulated to favor either ester formation or hydrolysis.

Transesterification, the conversion of one ester to another, is also a possible transformation, though less directly applicable to the initial derivatization of the free carboxylic acid.

Protection and Deprotection Strategies for Amine and Carboxyl Groups

In multi-step syntheses involving this compound, it is often necessary to selectively protect the amino and/or carboxyl groups to prevent unwanted side reactions. ub.eduresearchgate.net

Amine Protecting Groups: A variety of protecting groups are available for the primary amine. The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its removal.

| Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., trifluoroacetic acid). tcichemicals.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine). tcichemicals.com |

| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenolysis or strong acids. researchgate.net |

| Allyloxycarbonyl | Alloc | Palladium-catalyzed reactions. researchgate.net |

Carboxyl Protecting Groups: Similarly, the carboxylic acid can be protected, most commonly by converting it into an ester. The choice of ester influences the conditions required for its subsequent removal.

| Ester Type | Deprotection Conditions |

|---|---|

| Methyl or Ethyl Esters | Acid or base-catalyzed hydrolysis. |

| tert-Butyl Ester | Acid-catalyzed hydrolysis (e.g., trifluoroacetic acid). |

| Benzyl Ester | Catalytic hydrogenolysis. |

| Silyl Esters | Fluoride ions or acidic conditions. tcichemicals.com |

The strategic application of these protection and deprotection sequences is crucial for the successful synthesis of complex molecules derived from this compound.

Intramolecular Rearrangements and Isomerization of Oxetane-Carboxylic Acids

Recent studies have brought to light the unexpected instability of oxetane-carboxylic acids, a class of compounds that includes this compound. nih.govacs.org These compounds, frequently utilized in medicinal chemistry, can undergo spontaneous isomerization into new heterocyclic lactones. nih.govbeilstein-journals.org This transformation has been observed to occur even during storage at room temperature over several months and is significantly accelerated by moderate heating. nih.govacs.org The discovery of this inherent instability is crucial, as it can impact reaction yields and the purity of chemical entities, particularly in processes requiring heat. acs.org

Mechanisms of Unexpected Isomerization to Lactones

The ring-opening of oxetanes typically necessitates activation by a Brønsted or Lewis acid to overcome the inherent stability of the four-membered ring. beilstein-journals.orgscienceopen.com In the case of oxetane-carboxylic acids, the isomerization to lactones can proceed without any external catalyst. nih.govscienceopen.com It is presumed that the internal carboxylic acid moiety facilitates the reaction by activating the oxetane ring. scienceopen.com

The proposed mechanism involves an initial intramolecular proton transfer from the carboxylic acid group to the oxygen atom of the oxetane ring. scienceopen.comrogue-scholar.org This protonation forms an activated intermediate, which is susceptible to nucleophilic attack. scienceopen.com The subsequent step is an intramolecular SN2 displacement at one of the oxetane's methylene (B1212753) carbons by the now more nucleophilic carboxylate group, leading to the formation of a six-membered lactone ring. rogue-scholar.org

However, computational studies have revealed that a simple, uncatalyzed, concerted mechanism has a very high activation free energy barrier (approximately 50 kcal/mol), which is too high for a reaction to occur readily at ambient temperatures. rogue-scholar.org This discrepancy suggests that the actual mechanism may be more complex. Alternative pathways have been proposed, including:

Bimolecular Catalysis : One molecule of the oxetane-carboxylic acid acts as a catalyst for the rearrangement of a second molecule. rogue-scholar.org

Autocatalysis via Dimerization : An alternative autocatalytic model involves a hydrogen-bonded dimer where each molecule catalyzes the ring-opening of the other. However, this pathway was calculated to have an even higher energy barrier. ic.ac.uk

Trace Acid Catalysis : The presence of trace amounts of stronger external acids in the system could also catalyze the isomerization. rogue-scholar.org

Further investigation into the stereochemistry at the oxetane carbons and the effects of different substituents is needed to fully elucidate the predominant mechanism. rogue-scholar.org

Influence of Temperature and Solvent on Isomerization Pathways

Temperature is a critical factor governing the rate of isomerization of oxetane-carboxylic acids. While the rearrangement occurs slowly at room temperature, its pace is markedly increased with the application of heat. For instance, one study observed that a pure sample of an oxetane-carboxylic acid showed approximately 7% conversion to its corresponding lactone after one week at room temperature, which increased to 16% after one month and was complete after one year. nih.gov However, when the same acid was heated to 50°C in a dioxane/water mixture, it cleanly and completely isomerized into the lactone. nih.govacs.org

The choice of solvent can also play a role in the reactivity of oxetanes. While specific solvent effects on this particular isomerization are not extensively detailed, related studies on oxetane chemistry have shown that reactions are often performed at low temperatures (≤-50 °C) in chlorinated solvents to control reactivity and improve yields in other types of transformations. beilstein-journals.org For the isomerization to lactones, experiments have often been conducted in solvent mixtures like dioxane/water or in isopropanol, where first-order kinetics have been observed under heating, supporting the intramolecular nature of the reaction. acs.orgscienceopen.com

| Condition | Observation | Reference Compound |

| Storage at room temperature (1 week) | ~7% isomerization to lactone | 1-azaspiro[3.3]heptane-6-carboxylic acid |

| Storage at room temperature (1 month) | ~16% isomerization to lactone | 1-azaspiro[3.3]heptane-6-carboxylic acid |

| Storage at room temperature (1 year) | Complete isomerization to lactone | 1-azaspiro[3.3]heptane-6-carboxylic acid |

| Heating at 50 °C in dioxane/water | Clean and complete isomerization | 1-azaspiro[3.3]heptane-6-carboxylic acid |

| Prolonged heating at 100 °C in dioxane/water | Isomerization to valerolactones | Acids with bulky (hetero)aromatic substituents |

Impact of Substituents on Oxetane Stability and Reactivity

The stability and reactivity of the oxetane ring are significantly influenced by its substitution pattern. nih.gov Generally, 3,3-disubstituted oxetanes exhibit greater stability compared to their non-disubstituted or monosubstituted counterparts. nih.govutexas.edu This enhanced stability is often attributed to steric hindrance, where the substituents physically block the trajectory of an external nucleophile from attacking the C–O σ* antibonding orbital, which is necessary for ring-opening. nih.govresearchgate.net

In the context of isomerization to lactones, the nature of the substituents also dictates the reaction conditions required. Oxetane-carboxylic acids with smaller alkyl substituents have been found to be relatively unstable, isomerizing under mild heating. acs.org In contrast, higher homologues or those bearing bulky aromatic or heteroaromatic substituents are considerably more stable. These compounds often require more forcing conditions, such as prolonged heating at 100 °C, to undergo rearrangement to the corresponding valerolactones. acs.org Conversely, the presence of electron-donating groups at the C2 position of the oxetane ring is likely to decrease its stability. nih.gov

| Substituent Type | Stability | Isomerization Conditions |

| Small alkyl groups | Low | Isomerize upon mild heating (e.g., 50 °C) |

| Bulky (hetero)aromatic groups | High | Stable at room temperature; require prolonged heating at 100 °C |

| 3,3-disubstitution | Generally High | Increased stability due to steric hindrance |

| C2 electron-donating groups | Generally Low | Likely to be unstable |

This inherent tendency of certain oxetane-carboxylic acids to isomerize can also be leveraged synthetically to create novel molecular structures or to streamline the synthesis of known compounds. acs.org

Computational and Theoretical Chemical Investigations of 2 3 Aminooxetan 3 Yl Acetic Acid Hydrochloride

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to understand the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride, these methods can elucidate its preferred shapes and how it might interact with biological targets.

The conformational flexibility of this compound is primarily dictated by the rotational freedom around the C-C single bond of the acetic acid moiety and the puckering of the oxetane (B1205548) ring. The oxetane ring, while strained, is not planar and can adopt a puckered conformation to relieve some of the eclipsing strain. The introduction of substituents at the 3-position, as in this case with an amino and an acetic acid group, is expected to influence the degree of puckering.

Computational studies on similar oxetane-containing structures suggest that the ring can act as a "conformational lock," rigidifying the local structure. The energy landscape of the molecule would be characterized by several local minima corresponding to different puckering states of the oxetane ring and various orientations of the amino and acetic acid side chains. The global energy minimum would represent the most stable conformation in a vacuum or a specific solvent environment. The free energy landscape of GABA binding to its receptors has been characterized, revealing a sequence of events from initial capture to final binding. A similar approach could map the energetically favorable conformations of this compound that are relevant for biological activity.

| Parameter | Description | Expected Influence on Conformation |

|---|---|---|

| τ (Cα-Cβ) | Torsion angle of the acetic acid side chain. | Determines the spatial orientation of the carboxyl group relative to the oxetane ring. |

| θ (N-C3-Cα-Cβ) | Torsion angle defining the relative position of the amino and acetic acid groups. | Influences intramolecular hydrogen bonding possibilities. |

| Puckering Amplitude (q) | The degree of non-planarity of the oxetane ring. | Substituents at the 3-position are known to increase puckering. |

| Puckering Phase (φ) | The phase of the puckering motion of the oxetane ring. | Describes the specific puckered conformation (e.g., envelope, twist). |

As a GABA analogue, this compound is designed to interact with GABA receptors or transporters. Molecular dynamics simulations can be employed to model the interaction of this ligand with the binding sites of these proteins. The key interactions governing molecular recognition are expected to involve the charged amino and carboxylate groups, which mimic the zwitterionic nature of GABA at physiological pH.

The protonated amine (as the hydrochloride salt) can form strong hydrogen bonds and salt bridges with anionic residues (e.g., aspartate, glutamate) in a receptor binding pocket. The carboxylate group can similarly interact with cationic residues like arginine or lysine. The oxetane ring, with its ether oxygen, is a potent hydrogen bond acceptor, a property that is more pronounced than in larger cyclic ethers like tetrahydrofuran. This feature can contribute to the binding affinity and specificity. Furthermore, the rigid structure of the oxetane ring can help to pre-organize the pharmacophoric groups into a conformation that is favorable for binding, potentially reducing the entropic penalty upon complexation.

Steered molecular dynamics simulations, which apply an external force to a ligand, can be used to simulate the binding and unbinding pathways, providing insights into the kinetics and thermodynamics of the interaction. Such studies on GABA transporters have helped to elucidate the translocation pathway of substrates.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic properties and reactivity of molecules.

The electronic structure of this compound is characterized by the presence of the highly electronegative oxygen and nitrogen atoms, leading to a polarized molecule. The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pairs, making it a strong Lewis base and hydrogen-bond acceptor. The introduction of the amino group at the 3-position further influences the electronic distribution.

Reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can predict the molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of chemical stability. For this molecule, the HOMO is likely to be localized on the non-bonding orbitals of the nitrogen and oxygen atoms, while the LUMO may be associated with the antibonding orbitals of the carboxyl group or the C-O bonds of the oxetane ring.

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. A larger gap implies higher stability. |

| Molecular Electrostatic Potential (MEP) | Represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. | Negative regions (red) are prone to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. |

The oxetane ring is characterized by a significant ring strain (approximately 107 kJ/mol), which makes it susceptible to ring-opening reactions under certain conditions, although it is generally more stable than an epoxide ring. Transition state analysis using quantum chemical methods can be performed to investigate the energy barriers and mechanisms of potential ring transformations, such as acid-catalyzed or nucleophilic ring-opening.

DFT calculations can be used to locate the transition state structures for these reactions and compute the activation energies. For instance, in an acidic medium, the protonation of the oxetane oxygen would be the initial step, followed by nucleophilic attack on one of the ring carbons, leading to a ring-opened product. The regioselectivity of this attack (at C2/C4 vs. C3) would be influenced by the electronic and steric effects of the substituents. Theoretical studies suggest that the transition state for oxetane ring-opening has a lower strain compared to that of an oxirane, which results in a higher activation energy for the former.

Prediction of Physicochemical Properties Relevant to Molecular Design

The physicochemical properties of a molecule are critical for its "drug-likeness," influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Computational models are widely used to predict these properties early in the drug discovery process. The incorporation of an oxetane ring is a known strategy in medicinal chemistry to modulate these properties favorably.

The oxetane moiety is considered a bioisostere for gem-dimethyl and carbonyl groups. Compared to a gem-dimethyl group, the oxetane is more polar and can act as a hydrogen bond acceptor, which generally leads to increased aqueous solubility. The replacement of a metabolically labile group with an oxetane can also improve metabolic stability.

Various computational tools and algorithms, such as Quantitative Structure-Property Relationship (QSPR) models, can predict key physicochemical properties.

| Property | Predicted Value Range | Significance in Molecular Design |

|---|---|---|

| Molecular Weight | ~131.13 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP (Octanol-Water Partition Coefficient) | Low to negative | Indicates high hydrophilicity and likely good aqueous solubility. |

| Topological Polar Surface Area (TPSA) | High | Suggests good potential for membrane permeability and interaction with polar targets. |

| Number of Hydrogen Bond Donors | 2 (Amine and Carboxyl) | Contributes to solubility and target binding. |

| Number of Hydrogen Bond Acceptors | 4 (Oxetane Oxygen and Carboxyl Oxygens) | Contributes to solubility and target binding. |

| pKa | Two values expected (acidic and basic) | Determines the ionization state at physiological pH, which is crucial for solubility and receptor interaction. |

Theoretical Assessment of Lipophilicity and Water Solubility (e.g., XlogP)

Lipophilicity is a critical physicochemical property in drug discovery, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between an octanol (B41247) and water phase. Computational models provide theoretical estimations of this property, with XlogP being a widely used atomistic method that calculates logP based on the molecule's structure.

For 2-(3-Aminooxetan-3-yl)acetic acid, the predicted XlogP value is -3.4. uni.lu This negative value indicates a high degree of hydrophilicity. Molecules with low logP values are generally more soluble in water. mdpi.com The high water solubility suggested by this theoretical assessment is attributable to the presence of multiple polar functional groups capable of forming hydrogen bonds with water, including the amino group, the carboxylic acid, and the ether oxygen in the oxetane ring. The hydrochloride salt form further enhances its aqueous solubility.

Table 1: Predicted Lipophilicity Data

| Parameter | Predicted Value | Source |

|---|

Computational Prediction of Collision Cross Sections for Analytical Applications

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique, providing an additional dimension of separation based on the size, shape, and charge of an ion. preprints.org A key parameter obtained from IM-MS is the collision cross section (CCS), which represents the effective area of the ion as it moves through a buffer gas. researchgate.net The theoretical prediction of CCS values is valuable for the structural characterization and identification of compounds, especially when authentic standards are unavailable. researchgate.net

Computational methods, often employing machine learning or other modeling approaches, can predict the CCS values for different ionic species (adducts) of a molecule. preprints.org These predictions are crucial for building databases that aid in the rapid and confident identification of unknown substances in complex mixtures. preprints.org For 2-(3-Aminooxetan-3-yl)acetic acid, predicted CCS values have been calculated for a range of adducts, providing a theoretical fingerprint for its identification in various analytical scenarios. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for 2-(3-Aminooxetan-3-yl)acetic acid Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 132.06552 | 125.5 |

| [M+Na]⁺ | 154.04746 | 130.5 |

| [M-H]⁻ | 130.05096 | 128.0 |

| [M+NH₄]⁺ | 149.09206 | 140.0 |

| [M+K]⁺ | 170.02140 | 134.6 |

| [M+H-H₂O]⁺ | 114.05550 | 116.2 |

| [M+HCOO]⁻ | 176.05644 | 145.5 |

Data sourced from PubChem, calculated using CCSbase. uni.lu

Analysis of Fsp3 Character in Oxetane Scaffolds

In medicinal chemistry, the three-dimensionality of a molecule is a critical design parameter that can significantly influence its biological activity and physicochemical properties. The fraction of sp3-hybridized carbons (Fsp3) is a commonly used metric to quantify the saturation and three-dimensional character of a molecule. vu.nl It is calculated as the number of sp3 carbon atoms divided by the total number of carbon atoms. vu.nl

An increase in Fsp3 character has been correlated with improved clinical success rates for drug candidates, which may be attributed to enhanced aqueous solubility and better target engagement. mdpi.comresearchgate.net Molecules with a higher Fsp3 value tend to escape the "flatland" of predominantly sp2-hybridized aromatic compounds, offering more complex and specific interactions with biological targets. vu.nl A suggested threshold for a molecule to be considered three-dimensional is an Fsp3 value of 0.42 or greater. researchgate.netvu.nl

The structure of 2-(3-Aminooxetan-3-yl)acetic acid contains a total of five carbon atoms. Four of these are sp3-hybridized: the two methylene (B1212753) carbons of the oxetane ring, the quaternary spiro-carbon, and the methylene carbon of the acetic acid side chain. The fifth carbon is the sp2-hybridized carbonyl carbon of the carboxylic acid group.

The Fsp3 character is therefore calculated as: Fsp3 = (Number of sp3 carbons) / (Total number of carbons) = 4 / 5 = 0.8

This high Fsp3 value of 0.8 underscores the significant three-dimensional nature of the molecule, largely imparted by the strained, non-planar oxetane scaffold. Such sp3-rich scaffolds are of increasing interest in drug discovery as they provide novel structural diversity and can lead to compounds with more favorable ADME properties. mdpi.comnih.gov

Utilization in Complex Molecule Synthesis and Chemical Libraries

The unique combination of functional groups in this compound allows for its straightforward incorporation into a wide array of molecules. As a building block, it provides a robust platform for generating novel compounds for drug discovery and other applications. Its utility is particularly notable in the construction of combinatorial libraries, where its dual reactivity enables the rapid synthesis of large collections of related compounds. nih.govenamine.net

Amino acids are fundamental starting materials for the synthesis of a vast range of nitrogen-containing heterocyclic compounds. nih.govfarmaciajournal.com The structure of 2-(3-Aminooxetan-3-yl)acetic acid, containing both a primary amine and a carboxylic acid, allows it to serve as a key precursor in forming various heterocyclic systems.

Lactam Formation: Intramolecular cyclization can lead to the formation of oxetane-substituted lactams (cyclic amides), which are important structural motifs in many biologically active molecules.

Condensation Reactions: The amino group can react with various carbonyl compounds, while the carboxylic acid can be activated to react with other amines or alcohols. For instance, condensation with dicarbonyl compounds or their equivalents can be used to construct larger heterocyclic rings fused to or containing the oxetane moiety. journalagent.com

Multi-component Reactions: Its bifunctional nature makes it an ideal substrate for multi-component reactions, enabling the efficient, one-pot synthesis of complex heterocyclic structures. This approach is highly valued in the generation of chemical libraries for high-throughput screening.

The presence of the oxetane ring in the resulting heterocycles imparts unique physicochemical properties that are highly desirable in medicinal chemistry. acs.org

The orthogonal reactivity of the amine and carboxylic acid functional groups allows for the selective and sequential introduction of this building block into larger molecules. This versatility has led to its integration into a multitude of molecular architectures.

Peptide Synthesis: As an unnatural amino acid, it can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. This introduces a rigid, three-dimensional oxetane constraint into the peptide backbone, which can influence conformation and improve stability against enzymatic degradation. acs.org

Amide Bond Formation: The carboxylic acid can be readily coupled with a wide range of primary and secondary amines to form amides, a common linkage in pharmaceuticals. enamine.net Similarly, the amino group can be acylated by various carboxylic acids. researchgate.net

Reductive Amination and SNAr Reactions: The primary amine is a versatile handle for reactions such as reductive amination with aldehydes and ketones or nucleophilic aromatic substitution (SNAr) with activated aryl halides, further expanding the diversity of accessible structures. acs.org

These synthetic handles make 2-(3-Aminooxetan-3-yl)acetic acid a favored building block for creating libraries of novel compounds with diverse functionalities and three-dimensional shapes. nih.govrsc.org

Scaffold Design Principles in Medicinal Chemistry Research

The oxetane ring is no longer an academic curiosity but a validated motif in contemporary drug discovery. acs.orgnih.gov Its incorporation into drug candidates can lead to profound improvements in aqueous solubility, lipophilicity, metabolic stability, and conformational preference. researchgate.netenamine.net this compound serves as a key scaffold that embodies these design principles.

One of the most influential applications of the oxetane motif is as a bioisostere for the gem-dimethyl group. acs.orgnih.govresearchgate.net The gem-dimethyl group is often used to block sites of metabolism or to induce a particular conformation. However, it significantly increases the lipophilicity of a molecule, which can negatively impact solubility and other pharmacokinetic properties. The oxetane ring offers a solution to this problem.

Improved Physicochemical Properties: Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can increase polarity and aqueous solubility while maintaining a similar steric profile. researchgate.netnih.gov This substitution can block metabolically weak spots without the undesirable increase in lipophilicity. acs.org

Metabolic Stability: The oxetane ring is generally more metabolically robust than an alkyl chain, leading to improved stability in the presence of metabolic enzymes. enamine.netnih.gov

| Property | gem-Dimethyl Group | Oxetane Ring | Advantage of Oxetane |

|---|---|---|---|

| Volume/Size | Similar | Similar nih.gov | Maintains steric bulk to fill binding pockets. |

| Lipophilicity (LogP/LogD) | High (increases lipophilicity) | Low (polar) researchgate.netresearchgate.net | Improves aqueous solubility and reduces excessive lipophilicity. |

| Metabolic Stability | Can be metabolically labile (C-H oxidation) | Generally stable acs.orgenamine.net | Blocks metabolism at vulnerable positions. |

| Hydrogen Bond Acceptor | No | Yes (ether oxygen) enamine.net | Provides an additional interaction point for receptor binding. |

Modern drug design increasingly emphasizes the importance of molecular three-dimensionality (3D) to improve selectivity and access novel chemical space. Flat, aromatic-rich molecules are often associated with promiscuity and poor physicochemical properties. The oxetane scaffold is an excellent tool for introducing 3D character.

The oxetane ring, with its sp³-hybridized carbon atoms, is inherently three-dimensional and non-planar. acs.orgnih.gov Incorporating this rigid, puckered ring into a molecule imparts a defined conformational constraint. This can be advantageous for pre-organizing a molecule into a bioactive conformation for binding to a biological target, potentially increasing potency and selectivity. researchgate.net This fixed geometry contrasts sharply with the free rotation found in aliphatic chains, providing medicinal chemists with a powerful method to fine-tune molecular shape and explore new regions of chemical space. nih.gov

A primary goal in drug discovery is to engineer molecules that resist rapid metabolic breakdown, thereby prolonging their duration of action. The incorporation of oxetane rings is a widely recognized strategy to enhance metabolic stability. researchgate.netacs.org This is typically assessed using in vitro assays with liver microsomes, which contain the cytochrome P450 (CYP) enzymes responsible for the majority of drug metabolism. nih.govwuxiapptec.com

Numerous studies have demonstrated that replacing metabolically susceptible moieties with an oxetane ring leads to significant improvements in stability. For example, the introduction of an oxetane can protect adjacent sites from enzymatic oxidation. nih.govacs.org

The table below summarizes findings from various research studies where the inclusion of an oxetane scaffold led to enhanced metabolic stability in liver microsomes.

| Original Compound/Moiety | Oxetane-Containing Analog | Assay System | Observed Improvement in Metabolic Stability | Reference |

|---|---|---|---|---|

| Pyrazolopyrimidinone with aryl group | Analog with oxetane replacing aryl group | Microsomal Stability Assay | Significantly improved metabolic stability and aqueous solubility. | nih.gov |

| ALK inhibitor with isopropyl group | ALK inhibitor with N-oxetan-3-yl group | Mouse and Human Liver Microsomes | Significant improvement in in vitro clearance levels. | acs.org |

| γ-secretase inhibitor with cyclohexyl group | Analog with oxetane group | Human Liver Microsomes (HLM) | Greatest improvement in metabolic stability and lipophilicity compared to other cyclic replacements. | acs.org |

| MMP-13 inhibitor with methyl group | Analog with oxetane unit | Microsomal Stability Assay | Significantly improved metabolic stability and aqueous solubility. | nih.gov |

These studies consistently show that the oxetane moiety is not merely a passive spacer but an active design element that can shield a molecule from metabolic degradation, thereby improving its pharmacokinetic profile. researchgate.netnih.govacs.org

The Role of this compound as a Versatile Chemical Building Block and Scaffold

The small, strained oxetane ring has garnered significant attention in medicinal chemistry for its unique ability to influence the physicochemical properties of molecules. As a compact, polar, and three-dimensional motif, it serves as an attractive surrogate for commonly used groups like gem-dimethyl or carbonyl functions. The incorporation of this compound, a chiral building block, provides a valuable scaffold for developing novel therapeutic agents by offering improved metabolic stability, aqueous solubility, and lipophilicity, while also allowing for the exploration of new chemical space. acs.orgnih.govresearchgate.net

Emerging Research Directions and Future Perspectives for 2 3 Aminooxetan 3 Yl Acetic Acid Hydrochloride

Development of Novel Synthetic Pathways to Functionalized Oxetanes

The synthesis of oxetanes has been a long-standing challenge, often limited by harsh reaction conditions and the availability of starting materials. researchgate.net However, recent advancements are paving the way for more efficient and versatile synthetic routes. A notable development is the direct conversion of inactivated sp3 alcohols into oxetanes, a method that is applicable to complex molecules and can streamline synthetic pathways. acs.org This approach, along with others that utilize alcohol C-H functionalization, is expanding the range of accessible oxetane (B1205548) structures. researchgate.netnih.gov

Researchers are also focusing on the functionalization of pre-existing oxetane rings. For instance, methods for the direct arylation of oxetanes have been developed to overcome the limitations of previous photoredox C-H arylation techniques. researchgate.net Furthermore, a diverse set of optimized methods for synthesizing and functionalizing 3,3-disubstituted oxetanes has been established, demonstrating the stability of the oxetane core under various reaction conditions. chemrxiv.org These advancements are crucial for generating novel and highly functionalized building blocks for drug discovery. acs.org

| Synthetic Approach | Key Features | Significance |

| Direct conversion of alcohols | Utilizes readily available starting materials, applicable to late-stage functionalization. acs.orgnih.gov | Streamlines synthesis and expands access to complex oxetanes. acs.org |

| C-H arylation of oxetanes | Enables direct introduction of aryl groups onto the oxetane ring. researchgate.net | Overcomes limitations of previous methods, providing more efficient functionalization. researchgate.net |

| Functionalization of 3,3-disubstituted oxetanes | Demonstrates the robustness of the oxetane ring under various conditions. chemrxiv.org | Facilitates the creation of diverse and complex oxetane-based molecules. chemrxiv.org |

Advanced Studies on Reactivity and Selectivity in Ring Transformations

The inherent ring strain of oxetanes makes them susceptible to ring-opening reactions, a characteristic that can be harnessed for the synthesis of complex molecules. acs.orgacs.org Advanced studies are focused on controlling the reactivity and selectivity of these transformations. The propensity of the oxetane ring to undergo ring-opening reactions provides a versatile platform for introducing diverse functionalities.

Recent research has delved into various strategies for ring formation, including C-O and C-C bond-forming cyclizations, [2+2] cycloadditions, ring expansions, and ring contractions. beilstein-journals.org These studies provide a deeper understanding of the factors that govern the reactivity of the oxetane ring, enabling chemists to design more efficient and selective synthetic routes. The ability to control these transformations is critical for the strategic incorporation of oxetanes into larger, more complex molecular architectures. acs.orgacs.org

Rational Design of Oxetane-Based Molecular Probes for Chemical Biology

The unique properties of oxetanes make them attractive scaffolds for the development of molecular probes for chemical biology. researchgate.net The rational design of these probes involves tailoring their structure to achieve specific photophysical properties and biological selectivity. nih.govrsc.org This allows for the precise interrogation of biological phenomena. nih.gov

Fluorescent small molecules are powerful tools for visualizing biological events, and the incorporation of an oxetane moiety can be used to fine-tune their properties. nih.gov The design of such probes often involves a fluorophore, a linker, and a recognition motif that allows for specific targeting. nih.gov By understanding the structure-property relationships, chemists can create novel probes for a wide range of biological applications, including the detection of specific proteins or the imaging of cellular processes. nih.govrsc.org The development of second-generation molecular imaging probes with unique, multi-functional, or multiplexed characteristics is an active area of research. nih.govrsc.org

Exploration of Conformational Constraints in Scaffold Design

The development of molecular building blocks that can be assembled in a straightforward manner allows for the creation of diverse molecular architectures. mdpi.com The use of conformationally flexible scaffolds is another strategy being explored in the design of potent and selective ligands. nih.gov These approaches, combined with the unique conformational properties of oxetanes, offer exciting possibilities for the design of next-generation therapeutics.

Integration with Automated Synthesis and High-Throughput Methodologies

The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing the field of medicinal chemistry. oxfordglobal.comyoutube.com These technologies enable the rapid synthesis and screening of large libraries of compounds, significantly accelerating the drug discovery process. youtube.comtrajanscimed.com

High-throughput experimentation allows for the rapid screening of reaction variables, which is crucial for optimizing synthetic routes. rsc.org This approach has been successfully applied to the C-H arylation of oxetanes, leading to the development of milder and more efficient reaction conditions. rsc.org Automated systems not only increase efficiency but also bring a high level of precision and consistency to chemical synthesis. oxfordglobal.com The combination of automated synthesis, high-throughput screening, and advanced data management systems is creating a new paradigm for the discovery and development of novel oxetane-based therapeutics. oxfordglobal.comnih.gov

Q & A

Q. What are the recommended methods for synthesizing 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride?

A stepwise synthesis approach is typically employed. For example, analogous compounds like 2-(2-(2-aminoethoxy)ethoxy)acetic acid are synthesized via nucleophilic substitution and carboxylation reactions. Key steps include:

- Step 1 : Reacting oxetane derivatives with protected amino groups to introduce the oxetan-3-yl moiety.

- Step 2 : Coupling with acetic acid derivatives via carbodiimide-mediated activation (e.g., EDC/NHS chemistry) to form the acetic acid backbone .

- Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or water). Final purification involves recrystallization or column chromatography.

Q. How can researchers characterize the purity of this compound?

Analytical techniques include:

- NMR Spectroscopy : Confirm structural integrity by analyzing proton and carbon shifts (e.g., oxetane ring protons at δ ~4.5–5.0 ppm).

- HPLC : Use reverse-phase chromatography with UV detection (λ = 210–220 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ or [M-Cl]+ ions).

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What are the solubility profiles of this compound in common laboratory solvents?

Solubility data for structurally similar hydrochlorides (e.g., aminooxyacetic acid hydrochloride) indicate:

- Aqueous buffers : ~5 mg/mL in PBS (pH 7.2) .

- Organic solvents : >5 mg/mL in DMSO; limited solubility in non-polar solvents (e.g., hexane). Pre-solubilization in DMSO followed by dilution into aqueous buffers is recommended for in vitro assays .

Advanced Research Questions

Q. How does the oxetane ring influence stability under physiological conditions?

The oxetane ring enhances metabolic stability by resisting enzymatic hydrolysis compared to larger cyclic ethers. However, its strain (≈106° bond angles) makes it susceptible to acid-catalyzed ring-opening. Researchers should:

- Assess pH stability : Use accelerated stability studies (e.g., 37°C, pH 1–9) with HPLC monitoring .

- Evaluate serum stability : Incubate in human serum (e.g., 10% serum in PBS) and quantify degradation via LC-MS .

- Mitigate instability : Formulate with buffering agents (e.g., citrate) for in vivo applications .

Q. What strategies incorporate this compound into PROTACs for targeted protein degradation?

The acetic acid moiety serves as a linker between E3 ligase ligands and target protein binders. Key steps include:

- Conjugation : Use the carboxylic acid group for amide coupling with amine-containing ligands (e.g., VHL or CRBN recruiters) via EDC/HOBt activation .

- Optimization : Balance linker length and hydrophilicity to enhance cellular permeability and proteasome recruitment efficiency.

- Validation : Perform Western blotting to assess target protein degradation (e.g., AR or BRD4 in cancer cell lines) .

Q. How should researchers address discrepancies in biological activity data during enzyme assays?

Contradictory results may arise from compound aggregation, solvent effects, or assay interference. Mitigation strategies:

- Control experiments : Include DMSO-only controls and validate assays with known inhibitors.

- Dose-response curves : Ensure linearity in activity across concentrations (e.g., IC50 reproducibility within ±20%).

- Orthogonal assays : Confirm results using SPR (surface plasmon resonance) or thermal shift assays .

- Aggregation testing : Use dynamic light scattering (DLS) to detect nanoaggregates at >10 µM concentrations .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.